(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Lipophilicity Regioisomer comparison Drug-likeness

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 406918-24-9) is a benzoyl-piperazine amide with molecular formula C₁₂H₁₄F₂N₂O and molecular weight 240.25 g/mol. Its IUPAC name is 1-(2,3-difluorobenzoyl)-4-methylpiperazine.

Molecular Formula C12H14F2N2O
Molecular Weight 240.25 g/mol
Cat. No. B5709930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone
Molecular FormulaC12H14F2N2O
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3
InChIKeyXGGTZFZYLIFFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 406918-24-9): Procurement-Relevant Physicochemical and Structural Profile


(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 406918-24-9) is a benzoyl-piperazine amide with molecular formula C₁₂H₁₄F₂N₂O and molecular weight 240.25 g/mol . Its IUPAC name is 1-(2,3-difluorobenzoyl)-4-methylpiperazine . The compound features a 2,3-difluorophenyl carbonyl group linked to an N-methylpiperazine moiety, yielding computed physicochemical parameters of XLogP3 1.4, topological polar surface area (tPSA) 23.6 Ų, zero hydrogen bond donors, and one rotatable bond [1]. The compound is commercially available at purities of ≥95% to 98% from multiple suppliers including Fluorochem, AKSci, Boroncore, and CymitQuimica [1].

Why (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone Cannot Be Swapped with Regioisomeric or Des-Methyl Analogs Without Experimental Re-Validation


The position of fluorine substituents on the benzoyl ring and the presence of the N-methyl group on the piperazine together govern key molecular recognition and physicochemical properties of this benzoyl-piperazine chemotype. Regioisomeric variants—such as the 2,4-, 3,4-, and 3,5-difluorophenyl analogs—differ measurably in computed lipophilicity (LogP), as demonstrated by the 0.26 LogP unit gap between the 2,3-difluoro target (LogP 1.40) and the 3,4-difluoro isomer (LogP 1.66) [1]. The ortho,meta-disubstitution pattern is specifically claimed in patent literature as a privileged motif for dopamine neurotransmission modulators, distinguishing it from other difluorophenyl regioisomers [2]. Furthermore, removal of the N-methyl group (des-methyl analog, CAS 179334-13-5) eliminates a key determinant of piperazine basicity and CNS permeability potential [3]. These differences mean that procurement of a different regioisomer or the des-methyl derivative cannot serve as a drop-in replacement without re-characterization of the target engagement, solubility, and ADME profile of the specific analog series under investigation.

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone Procurement Evidence: Quantified Differentiation vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2,3-Difluoro Target vs. 3,4-Difluoro Regioisomer

The 2,3-difluorophenyl substitution pattern produces a measurably lower computed lipophilicity compared to the 3,4-difluorophenyl regioisomer. The target compound (CAS 406918-24-9) has a PubChem XLogP3 of 1.4 [1] and a vendor-reported LogP of 1.40 , while the 3,4-difluoro isomer (CAS 333742-29-3, ChemBridge SC-5845196) has a reported LogP of 1.66 and LogSW of -2.37 . This represents a ΔLogP of approximately -0.26, indicating that the 2,3-substitution pattern confers measurably lower lipophilicity than the 3,4-analog.

Lipophilicity Regioisomer comparison Drug-likeness

Ortho,Meta-Difluoro Substitution Pattern: Patent-Cited Privileged Motif for Dopamine Neurotransmission Modulation

The ortho,meta-difluorophenyl substitution pattern of the target compound is explicitly claimed as a preferred embodiment in patents covering 4-(ortho,meta-disubstituted phenyl)-1-alkylpiperidines and piperazines as modulators of dopamine neurotransmission [1][2]. The patent family (US8314126B2, WO2005121087A1) specifically teaches that the ortho,meta-disubstitution arrangement is integral to dopaminergic stabilizer activity, distinguishing it from ortho,para- (2,4-difluoro) and meta,para- (3,4-difluoro) regioisomers which are not encompassed by the same claims [1]. Published structure-activity relationship analyses within the arylpiperazine class further indicate that ortho-substitution on the phenyl ring modulates selectivity at serotonin 5-HT₂C and dopamine receptor subtypes [3].

Dopamine modulation Ortho,meta-substitution CNS drug discovery

N-Methylpiperazine vs. Des-Methyl (NH-Piperazine) Analog: Basicity and CNS Drug-Likeness Differentiation

The target compound (MW 240.25) bears an N-methyl substituent on the piperazine ring, whereas the des-methyl analog (2,3-difluorophenyl)(piperazin-1-yl)methanone, CAS 179334-13-5, MW 226.22) has a free secondary amine [1][2]. The N-methyl group increases the computed LogP by enhancing hydrophobicity (target LogP 1.40 vs. an estimated lower value for the des-methyl analog), while simultaneously modulating the pKa of the piperazine nitrogen. Literature on piperazine-based CNS agents consistently demonstrates that N-alkylation of the distal piperazine nitrogen is a critical driver of blood-brain barrier penetration and receptor subtype selectivity [3]. The N-methylpiperazine motif is a recognized privileged substructure in CNS drug discovery, appearing in multiple approved drugs (e.g., olanzapine, clozapine metabolites) and clinical candidates [3].

Piperazine basicity CNS permeability N-methylation effect

Fragment-Based Screening Suitability: Fsp³ and Physicochemical Profile of the 2,3-Difluoro Target

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) value of 0.417, as reported by Fluorochem , reflecting the balance between the aromatic difluorophenyl ring and the saturated N-methylpiperazine moiety. Its tPSA of 23.6 Ų [1] places it well within the typical fragment library range (tPSA < 60 Ų). For comparison, the 3,4-difluoro regioisomer shares an identical tPSA (23.6 Ų) and Fsp³ profile due to topological equivalence . However, the 2,3-difluoro isomer's lower LogP (1.40 vs. 1.66) means it resides in a distinct region of the lipophilicity-efficiency landscape. In fragment-based drug discovery, a LogP difference of 0.26 units can shift a compound's position relative to common physicochemical filters (e.g., the 'Rule of Three' guideline of LogP ≤ 3). The 3,4-difluoro analog (CAS 333742-29-3) is explicitly catalogued in the BMRB fragment library for NMR quality control of fragment screening collections [2], confirming the relevance of this chemotype to fragment-based approaches.

Fragment-based drug discovery Fsp3 Physicochemical profiling

Commercial Availability and Purity Specifications: Multi-Vendor Benchmarking

The target compound is available from multiple independent commercial suppliers with documented purity specifications. Fluorochem offers the compound (Product Code F630425) at ≥95% purity, priced at £237.00 per gram and £704.00 per 5 grams . CymitQuimica resells the Fluorochem product at 98% purity . AKSci supplies the compound (Cat. 8124CP) at ≥95% purity with long-term storage at room temperature . Boroncore (Cat. BC016686) specifies purity NLT 98% . For comparison, the 3,4-difluoro regioisomer (CAS 333742-29-3) is available through ChemBridge's Hit2Lead screening compound collection with LogP = 1.66 and LogSW = -2.37 documented , and through Sigma-Aldrich . The 2,3-difluoro target compound has a documented MDL Number (MFCD02210552) that uniquely identifies it in chemical inventory systems, differentiating it from regioisomeric analogs.

Commercial sourcing Purity comparison Procurement specifications

Benzoyl-Piperazine GlyT-1 Inhibitor Chemotype: Structural Context for CNS Target Engagement

The target compound belongs to the benzoyl-piperazine chemotype that has been extensively characterized as a glycine transporter 1 (GlyT-1) inhibitor scaffold. Hoffmann-La Roche patents (US7605163B2, US20080119486A1) describe benzoyl-piperazine derivatives as GlyT-1 inhibitors for the treatment of schizophrenia, Alzheimer's disease, and cognitive disorders [1][2]. Within this chemotype, the specific difluorophenyl substitution pattern and N-alkylation on the piperazine are critical SAR variables. Structural biology studies have resolved the binding mode of a benzoyl-piperazine chemotype inhibitor in complex with GlyT-1 at 3.4 Å resolution, revealing that the inhibitor locks the transporter in an inward-open conformation at the intracellular gate of the glycine release pathway [3]. While the specific 2,3-difluoro target compound has not been individually profiled in published GlyT-1 IC₅₀ assays, its structural features map directly onto this validated pharmacophore. The 2,3-difluoro substitution may be particularly relevant given that 2,3-difluoro-substituted benzoyl-piperazine derivatives (e.g., 2,3-difluoro-4-[4-(2-isopropoxy-5-methanesulfonyl-benzoyl)-piperazin-1-yl]-benzonitrile) are explicitly listed as preferred embodiments in the GlyT-1 patent portfolio [1].

GlyT-1 inhibition Benzoyl-piperazine CNS pharmacology

Procurement-Guiding Application Scenarios for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 406918-24-9)


CNS Drug Discovery: Dopamine D₂/D₃ and Serotonin 5-HT₁A/5-HT₂A Modulator Lead Optimization

Research groups pursuing ortho,meta-disubstituted phenylpiperazine-based dopaminergic stabilizers should prioritize procurement of this specific 2,3-difluoro regioisomer over other difluorophenyl variants. The ortho,meta-substitution pattern is explicitly claimed as the active pharmacophore in US8314126B2 (Sonesson et al., Acadia Pharmaceuticals), distinguishing it from 2,4- and 3,4-difluoro isomers that fall outside the patent's structural scope . The compound's LogP of 1.40 places it in a favorable lipophilicity range for CNS penetration without excessive non-specific binding, and its zero hydrogen bond donor count and tPSA of 23.6 Ų are consistent with blood-brain barrier permeability guidelines .

Glycine Transporter 1 (GlyT-1) Inhibitor Program: Benzoyl-Piperazine Chemotype Exploration

Teams targeting GlyT-1 for schizophrenia or cognitive disorder indications can use this compound as a structurally validated benzoyl-piperazine building block. The benzoyl-piperazine chemotype has been co-crystallized with GlyT-1 at 3.4 Å resolution, confirming binding at the intracellular gate of the glycine release pathway . The 2,3-difluorophenyl substitution aligns with preferred embodiments in the Roche GlyT-1 patent portfolio (US7605163B2), where 2,3-difluoro-substituted benzoyl-piperazine derivatives are explicitly listed as preferred compounds . Procurement of the N-methylpiperazine variant (rather than the des-methyl analog) is essential, as the N-methyl group contributes to the lipophilic and basicity profile required for GlyT-1 engagement within this chemotype series.

Fragment-Based Drug Discovery: Lipophilicity-Differentiated Screening Library Member

Fragment-based screening libraries seeking to explore regioisomeric chemical space around the benzoyl-piperazine core should include this 2,3-difluoro compound alongside its 3,4-difluoro counterpart to sample differentiated lipophilicity space. The 0.26 LogP unit difference between the two isomers (1.40 vs. 1.66) provides a controlled variable for assessing the impact of fluorine substitution position on fragment hit quality, ligand efficiency metrics (LE, LLE), and selectivity profiles. Both compounds share identical tPSA (23.6 Ų), Fsp³ (~0.42), and molecular weight (240.25 Da), making them an ideal matched pair for probing the role of regiochemistry in fragment-protein interactions. The 3,4-isomer's inclusion in the BMRB fragment library for NMR quality control [1] confirms the broader relevance of this chemotype to fragment screening workflows.

Medicinal Chemistry Building Block: N-Methylpiperazine-Containing Library Synthesis

For medicinal chemistry groups synthesizing focused libraries around the N-methylpiperazine privileged structure, this compound serves as a well-characterized, multi-vendor-available building block. Its documented purity specifications (≥95% from Fluorochem and AKSci ; NLT 98% from Boroncore [1]) meet the quality requirements for parallel synthesis and structure-activity relationship (SAR) exploration. The compound's single rotatable bond and achiral nature simplify both synthetic handling and analytical characterization. Procurement should specify CAS 406918-24-9 and MDL MFCD02210552 to ensure the correct 2,3-difluoro regioisomer is obtained, as regioisomeric analogs with the same molecular formula (C₁₂H₁₄F₂N₂O) and identical molecular weight (240.25) could otherwise be inadvertently substituted by suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.